![molecular formula C25H26BClF4N2 B13491002 (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of styryl dyes, which are widely used in various scientific and industrial applications due to their fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. The starting materials include 6-chloro-1-butylbenzo[cd]indole and 4-(dimethylamino)benzaldehyde. The key steps in the synthesis are:
Condensation Reaction: The 6-chloro-1-butylbenzo[cd]indole is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine to form the styryl intermediate.
Quaternization: The styryl intermediate is then quaternized using tetrafluoroboric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups.
科学研究应用
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to study cellular structures and functions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent materials and sensors.
作用机制
The mechanism of action of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The molecular pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, allowing the study of molecular interactions.
Binding to Nucleic Acids: It can intercalate into DNA or RNA, providing insights into nucleic acid structures and functions.
相似化合物的比较
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different structural properties.
Fluorescein: Widely used in biological staining and diagnostic imaging.
Cy3 and Cy5 Dyes: Commonly used in fluorescence microscopy and molecular biology.
Uniqueness
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a styryl group and a benzo[cd]indolium core, providing distinct fluorescence characteristics and binding properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.
属性
分子式 |
C25H26BClF4N2 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC 名称 |
4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1 |
InChI 键 |
BMPFUGFKUSBDSY-UHFFFAOYSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C |
规范 SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


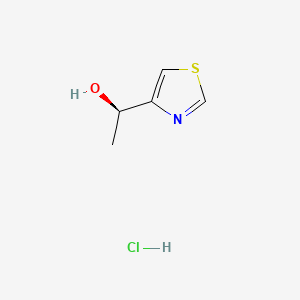
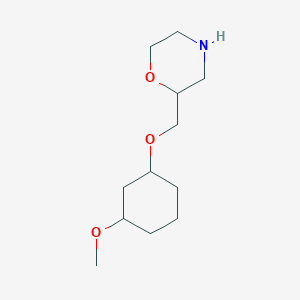
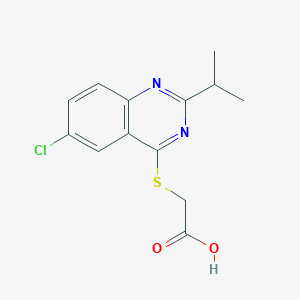
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)
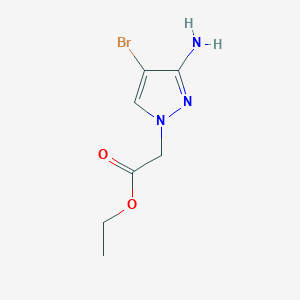
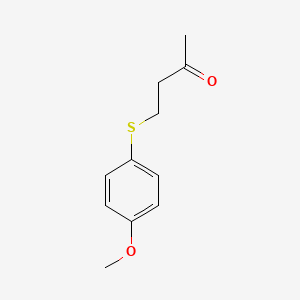
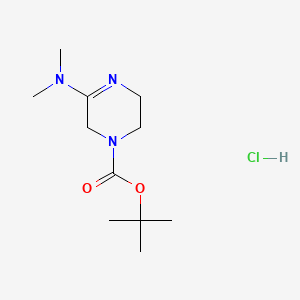
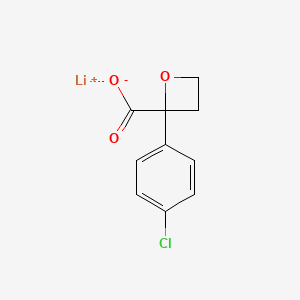
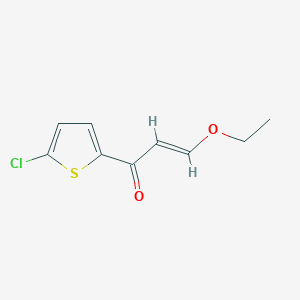
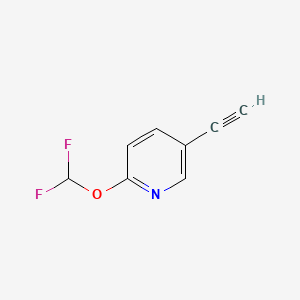
amine](/img/structure/B13490977.png)

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)
